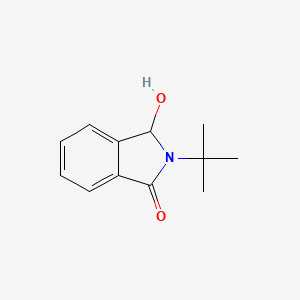

2-tert-Butyl-3-hydroxy-3H-isoindol-1-one

Descripción

Propiedades

IUPAC Name |

2-tert-butyl-3-hydroxy-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7,10,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSTVMBFPMFHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Isoindolone Frameworks in Synthetic Chemistry

The isoindolone core, a bicyclic structure containing a fused benzene (B151609) and pyrrolidone ring, is a privileged scaffold in medicinal chemistry and materials science. wisdomlib.orgnih.gov Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of biologically active molecules. mdpi.com Numerous natural products and synthetic compounds incorporating the isoindolone motif have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. wisdomlib.orgnih.gov

The versatility of the isoindolone skeleton allows for facile modification at various positions, enabling the systematic exploration of structure-activity relationships (SAR). This adaptability has been instrumental in the development of several clinically approved drugs. mdpi.com Furthermore, the unique electronic and photophysical properties of certain isoindolone derivatives have led to their investigation in the realm of organic electronics and fluorescent probes. nih.gov

A Journey Through Time: the Historical Development of 3 Hydroxyisoindol 1 One Derivatives

The exploration of 3-hydroxyisoindol-1-one derivatives, a key subclass of isoindolones, has a rich history rooted in the quest for novel therapeutic agents. Early investigations into this class of compounds were often driven by their structural resemblance to biologically active natural products. Over the decades, synthetic methodologies for accessing this core structure have evolved significantly, moving from classical multi-step syntheses to more efficient and elegant catalytic approaches. researchgate.net

Initial synthetic routes often involved the cyclization of 2-acylbenzoic acids or their derivatives. More contemporary methods now employ transition-metal-catalyzed reactions and multicomponent strategies to construct the 3-hydroxyisoindol-1-one scaffold with greater efficiency and control over stereochemistry. researchgate.net This continuous refinement of synthetic protocols has made a diverse range of these derivatives more accessible for biological screening and further functionalization. The study of their tautomeric equilibria and reactivity has also been a subject of considerable research, providing deeper insights into their chemical behavior.

The Spotlight on a Specific Moiety: Scope and Research Significance of 2 Tert Butyl 3 Hydroxy 3h Isoindol 1 One

Direct Synthetic Pathways

Direct synthetic routes to 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one and its analogs aim to construct the core isoindolinone ring system with the desired hydroxyl functionality in a single or tandem sequence. These methods are often designed for efficiency and atom economy.

Reduction of N-Substituted Phthalimides

The reduction of N-substituted phthalimides is a well-established method, though its application to the synthesis of stable 3-hydroxyisoindolin-1-ones can be complex. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can lead to the formation of a 3-hydroxyisoindolinone intermediate. However, this intermediate is often not the final isolated product.

The reaction typically proceeds through the formation of an o-hydroxymethyl benzamide (B126) intermediate. This species can exist in equilibrium with the cyclic 3-hydroxyisoindolinone. Under acidic or basic conditions, this intermediate can undergo lactonization, leading to the cleavage of the N-substituent and the formation of phthalide (B148349) as a byproduct. This process is often exploited as a mild method for the deprotection of primary amines that have been protected as phthalimides.

For example, the reduction of various N-substituted phthalimides with sodium borohydride in a mixed solvent system like 2-propanol and water has been shown to yield the corresponding o-hydroxymethyl benzamides in high yields. Subsequent treatment with acid can then release the primary amine. While this pathway involves a 3-hydroxyisoindolinone-like structure, it is generally not a direct route for the isolation of stable N-substituted 3-hydroxyisoindolinones, especially when the N-substituent is designed to be a permanent part of the final molecule.

| N-Substituent | Reducing Agent | Solvent | Primary Product Type | Notes |

|---|---|---|---|---|

| Alkyl/Aryl | NaBH₄ | 2-Propanol/H₂O | o-Hydroxymethyl benzamide | Used for amine deprotection via lactonization. |

Annulation and Cyclization Reactions

Annulation and cyclization strategies are powerful tools for the construction of the isoindolinone core. These methods often involve the formation of one or more rings in a single synthetic operation and can be catalyzed by transition metals.

Tandem reactions that combine an aldol (B89426) condensation with a cyclization step represent an efficient approach to building cyclic structures with hydroxyl functionalities. In the context of 3-hydroxyisoindolin-1-ones, this would typically involve an intramolecular aldol reaction of a suitably substituted precursor. For instance, a dicarbonyl compound could undergo an intramolecular reaction to form the five-membered isoindolinone ring. libretexts.org Molecules containing two carbonyl groups can form a ring through an intramolecular aldol reaction. libretexts.org Generally, the formation of five- and six-membered rings is favored in such reactions. libretexts.org

A related strategy involves the potassium carbonate-catalyzed tandem aldol/cyclization reaction of 2-cyanobenzaldehyde (B126161) with active methylene (B1212753) compounds to produce 3-substituted isoindolinones. researchgate.net While this specific example does not directly yield a 3-hydroxy derivative, it illustrates the principle of an aldol-type addition followed by cyclization to form the isoindolinone ring. The nature of the active methylene compound and the reaction conditions could potentially be modified to introduce a hydroxyl group at the 3-position.

Palladium-catalyzed reactions have emerged as a versatile method for the synthesis of isoindolinone derivatives. These reactions often proceed via C-H bond activation and subsequent acylation and cyclization. For instance, a palladium-catalyzed aromatic dual C-H acylation followed by intramolecular cyclization has been developed to access quinoline-substituted hydroxyl isoindolones. nih.gov This tandem process involves the formation of three new chemical bonds in a single operation. nih.gov

Another approach involves the palladium-catalyzed dehydrogenative C–H cyclization for the synthesis of isoindolinones. rsc.org This method can feature the use of a Pd/C catalyst and may not require a stoichiometric amount of an oxidant. rsc.org Furthermore, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom can provide 3-acyl isoindolin-1-ones, which upon exposure to air, can be oxidized to the corresponding 3-hydroxy-3-acylisoindolin-1-ones. beilstein-journals.org

| Starting Materials | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|

| N-(quinolin-8-yl)benzamide and acyl chlorides | Palladium catalyst | Dual C-H acylation and intramolecular cyclization nih.gov | Quinoline-substituted hydroxyl isoindolones nih.gov |

| 2-Iodobenzamides with N-(2-oxoethyl) group | Pd₂(dba)₃ / Xantphos | Intramolecular cyclization followed by oxidation beilstein-journals.org | 3-Hydroxy-3-acylisoindolin-1-ones beilstein-journals.org |

Copper catalysis offers another powerful avenue for the synthesis of 3-hydroxyisoindolinones. A copper-catalyzed aerobic double functionalization of benzylic C(sp³)–H bonds of 2-alkylbenzamides has been developed. lookchem.com In this reaction, molecular oxygen serves as both the oxidant and the oxygen source for the newly introduced hydroxyl group. lookchem.com

Additionally, copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides can yield N-arylsulfonyl-1-arylisoindolinones. nih.gov While this does not directly produce a 3-hydroxy derivative, it demonstrates the utility of copper in facilitating intramolecular cyclizations to form the isoindolinone ring. A more direct route involves the copper-catalyzed tandem cyclization of 2-(alkynylaryl)acetonitriles and amines, which provides access to a range of 3-hydroxyisoindolinone derivatives. nih.gov

| Starting Materials | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|

| 2-Alkylbenzamides | Copper catalyst | Aerobic double C(sp³)–H functionalization lookchem.com | 3-Hydroxyisoindolinones lookchem.com |

| 2-(Alkynylaryl)acetonitriles and amines | Copper catalyst | Tandem cyclization nih.gov | 3-Hydroxyisoindolinone derivatives nih.gov |

Multi-Component Reaction Approaches (e.g., Ugi-Azide Based Processes)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. The Ugi reaction is a prominent example of an MCR. By modifying the standard Ugi reaction, for instance by replacing the carboxylic acid component with an azide (B81097) source (Ugi-azide reaction), a wide variety of heterocyclic compounds can be synthesized. sciforum.net

The Ugi four-center, three-component reaction (Ugi-4C-3CR) between 2-formylbenzoic acid, an amine, and an isocyanide can be used to synthesize oxoisoindoles. nih.gov The versatility of the Ugi reaction allows for the incorporation of diverse substituents, making it a valuable tool for creating libraries of compounds for drug discovery. For example, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been developed for the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov While this specific example leads to a different final scaffold, the initial Ugi-azide product could potentially be manipulated through different post-condensation transformations to yield 3-hydroxyisoindolinones. The key is the formation of an intermediate that can undergo a subsequent intramolecular cyclization to form the desired isoindolinone ring.

Precursor-Based Synthetic Routes

Utilization of 2-Cyanobenzaldehyde Derivatives

A prominent and versatile precursor for the synthesis of 3-substituted isoindolinones is 2-cyanobenzaldehyde, also known as 2-formylbenzonitrile. researchgate.netnih.gov This bifunctional aromatic compound provides the necessary aldehyde and nitrile groups that can undergo sequential reactions to form the isoindolinone ring. researchgate.net

A general and straightforward approach involves the reaction of 2-cyanobenzaldehyde with a primary amine, such as tert-butylamine, to form an intermediate Schiff base. This is followed by an intramolecular cyclization where the nitrile group is attacked by a nucleophile, often facilitated by basic or acidic conditions, to yield the desired 3-substituted isoindolin-1-one. In the context of synthesizing 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, the reaction would proceed through the formation of an N-tert-butyl imine of 2-cyanobenzaldehyde. Subsequent intramolecular cyclization, potentially involving the addition of a hydroxyl group across the nitrile, would lead to the target compound.

The reaction conditions for such syntheses can be varied. For instance, a one-pot process can be employed where 2-cyanobenzaldehyde and a suitable nucleophile react in the presence of a catalyst. nih.gov Triethylamine has been shown to be an effective base for promoting the nucleophilic addition and subsequent cyclization steps. nih.gov The general mechanism involves the initial formation of an imine, followed by an intramolecular attack of a nucleophile (which could be the amine itself or another species) onto the cyano group, leading to the heterocyclic ring system. researchgate.netnih.gov

A variety of 3-substituted isoindolinones can be prepared using this methodology by choosing different nucleophiles and reaction partners. researchgate.net

Electrochemical Synthesis Strategies

Electrochemical methods offer a green and efficient alternative for the synthesis of isoindolinone scaffolds. nih.gov These techniques often proceed under mild conditions and can provide high yields and selectivity. Anodic oxidation can be employed to initiate intramolecular cyclization reactions, leading to the formation of the desired heterocyclic products. nih.govuniurb.it

For the synthesis of N-substituted isoindolinones, electrochemical strategies can be applied to precursors that are suitably functionalized for intramolecular cyclization. For example, an electrochemically induced C(sp³)–H amination of 2-aminobenzamides with ketones has been developed to produce 2-benzoylquinazolin-4(3H)-ones under metal-free conditions. rsc.org While not a direct synthesis of the target compound, this illustrates the potential of electrochemical C-N bond formation in related heterocyclic systems.

In the context of 3-hydroxyisoindolinones, electrochemical methods could potentially be applied to the intramolecular cyclization of appropriately substituted benzamides. The precise conditions, such as the choice of electrode material, solvent, and supporting electrolyte, would be crucial for achieving the desired transformation. nih.gov

Stereoselective and Asymmetric Synthesis Approaches for Isoindolinone Scaffolds

The development of stereoselective and asymmetric methods for the synthesis of isoindolinones is of significant interest due to the often-enantioselective biological activity of these compounds. researchgate.net A number of strategies have been developed, including the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions of prochiral precursors.

One notable approach involves the reaction of Grignard reagents with an optically pure N-sulfinylimine derived from methyl 2-formylbenzoate. researchgate.netresearchgate.net This method yields enantioenriched isoindolinones through the addition of the nucleophile to the N-sulfinylimine, followed by cyclization. researchgate.net The resulting N-tert-butylsulfinylisoindolinone can then undergo further substitution. researchgate.net This strategy highlights the potential for controlling the stereochemistry at the C3 position of the isoindolinone ring.

The following table summarizes the key aspects of this stereoselective approach:

| Precursor | Reagent | Key Intermediate | Product Type |

| Methyl 2-formylbenzoate | Chiral N-sulfinamide | Optically pure N-sulfinylimine | Enantioenriched isoindolinones |

| N-sulfinylimine | Grignard reagent | N-tert-butylsulfinylisoindolinone | 3-substituted isoindolinones |

This method can be carried out under relatively mild conditions, and the stereoselectivity is often maintained even at elevated temperatures. researchgate.net The versatility of this approach is further demonstrated by the investigation of various nucleophiles beyond Grignard reagents. researchgate.net

Nucleophilic Reactions and Pathways

The presence of the hydroxyl group at the C3 position makes it a key site for nucleophilic reactions. These reactions can proceed via substitution of the hydroxyl group or by initial interaction with the carbonyl function, leading to more complex transformations. Such strategies often rely on the in situ formation of highly reactive intermediates like N-acyl ketimines. researchgate.net

The interaction of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one with potent organometallic reagents such as sec-butyllithium (B1581126) (sec-BuLi) demonstrates a distinct reactivity pattern. vulcanchem.com Instead of attacking the hydroxyl or carbonyl group, treatment with sec-BuLi induces metalation (lithiation) at the C7 position of the isoindolinone's aromatic ring. vulcanchem.com This regioselective deprotonation generates a carbanion, which can then react with various electrophiles, enabling the introduction of substituents at the C7 position. vulcanchem.com This divergent reactivity highlights the influence of the N-tert-butyl group on the electronic properties of the bicyclic system. vulcanchem.com

A comparison with other isoindolinone derivatives reveals how substituents can alter the reaction pathway with organometallic reagents. vulcanchem.commdpi.com

| Compound | Reagent | Primary Reaction Pathway | Resulting Product Type |

|---|---|---|---|

| 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one | sec-Butyllithium | Metalation at C7 | 7-Substituted derivatives vulcanchem.com |

| 3-Hydroxy-2-phenyl-3H-isoindol-1-one | sec-Butyllithium | Addition to C1 carbonyl | Ring-opened indanone derivatives mdpi.com |

While the N-tert-butyl derivative favors aromatic metalation, other N-substituted 3-hydroxyisoindolinones undergo ring-opening reactions when treated with alkyllithium reagents. mdpi.com In the case of N-phenyl analogs, nucleophilic addition of reagents like n-BuLi or s-BuLi occurs at the C1 carbonyl group. mdpi.com This is followed by the opening of the lactam ring. mdpi.com The resulting intermediate can then undergo an intramolecular cyclization, leading to the formation of new ring systems, such as hydroxy- and anilinoindanone derivatives. mdpi.com This pathway demonstrates the utility of the isoindolinone core as a scaffold for constructing more complex molecular architectures through controlled ring-opening and rearrangement sequences.

Oxidation and Reduction Chemistry

The isoindolinone scaffold is amenable to various redox transformations. The hydroxyl group can be oxidized to a ketone, and the lactam carbonyl can be reduced. Furthermore, the benzylic C-H bond at the C3 position represents a site for specific oxidation processes.

A key transformation for N-substituted isoindolinones is the selective benzylic oxidation at the C3 position, which converts the lactam moiety into an imide. nih.gov This process transforms the N-isoindolinone group into an N-phthaloyl group, which can be valuable as a protecting group in amino acid synthesis. nih.gov An effective system for this oxidation uses Oxone® and potassium bromide (KBr) in an acetonitrile-water solvent mixture. nih.gov This method represents the first application of this type of oxidant to convert an isoindolinone to the corresponding imide. nih.gov The reaction is generally high-yielding and serves as a crucial step for deprotection in multi-step syntheses. nih.gov

| Substrate (N-isoindolinon-yl ester) | Oxidizing System | Product (N-phthaloyl derivative) | Yield (%) |

|---|---|---|---|

| Butyl ester, R¹=H | Oxone®/KBr/MeCN-H₂O | N-phthaloyl 'glycine' butyl ester | 85 nih.gov |

| Butyl ester, R¹=CH₃ | Oxone®/KBr/MeCN-H₂O | N-phthaloyl 'alanine' butyl ester | 98 nih.gov |

| Butyl ester, R¹=CH₂Ph | Oxone®/KBr/MeCN-H₂O | N-phthaloyl 'phenylalanine' butyl ester | 95 nih.gov |

| Butyl ester, R¹=i-Bu | Oxone®/KBr/MeCN-H₂O | N-phthaloyl 'leucine' butyl ester | 90 nih.gov |

The oxidized form of N-hydroxyisoindolinones, specifically imide-N-oxyl radicals, are significant reactive intermediates in various chemical processes. mdpi.comresearchgate.net These radicals can be generated from their corresponding N-hydroxyimide precursors through oxidation. mdpi.com The stability and reactivity of these radicals are central to their function as organocatalysts in aerobic oxidation reactions. mdpi.comresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to study these radical species, confirming their generation and stability. mdpi.com The reactivity of these radicals, particularly their ability to abstract hydrogen atoms, is quantified by the N–O–H bond dissociation enthalpy (BDE). researchgate.net A higher BDE value corresponds to a more reactive radical, capable of cleaving stronger C-H bonds. researchgate.net Introducing tert-butyl groups onto the aromatic ring of related N-hydroxynaphthalimide systems has been shown to yield highly stable radicals with high BDE values, enhancing their utility in catalyzing oxidative reactions in non-polar media. mdpi.comresearchgate.net

Derivatization and Functionalization Strategies

The 3-hydroxyisoindolinone scaffold is a versatile platform for creating diverse libraries of compounds through various derivatization and functionalization reactions. researchgate.net A primary strategy involves the nucleophilic substitution of the 3-hydroxy group. researchgate.net This transformation often requires the in situ activation of the hydroxyl group to form a more reactive intermediate, such as an N(acyl) ketimine, which is then readily attacked by a wide range of nucleophiles. researchgate.net

Another innovative approach involves an acid-catalyzed Meyer-Schuster-type rearrangement of related isoindolinone-based propargylic alcohols. researchgate.net This generates a reactive 3-methyleneisoindolinone intermediate in situ. researchgate.net This species can then undergo intermolecular Friedel-Crafts alkylation, allowing for the construction of complex 3,3-disubstituted isoindolinones, which are important structural motifs in biologically active molecules. researchgate.net These methods highlight the strategic importance of the C3 position for building molecular complexity. researchgate.net

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

Direct reactions at the tertiary hydroxyl group of 2-tert-butyl-3-hydroxy-3H-isoindol-1-one, such as esterification and etherification, are challenging due to steric hindrance from the adjacent tert-butyl group and the inherent nature of the hemiaminal functionality. While specific literature on the esterification and etherification of this exact compound is scarce, the reactivity can be inferred from general principles governing tertiary alcohols and hemiaminals.

Esterification: Standard esterification methods, such as the Fischer esterification (acid catalysis with a carboxylic acid and alcohol), are generally not effective for tertiary alcohols due to their propensity to eliminate water and form a stable carbocation, in this case, an N-acyliminium ion. More suitable methods would likely involve the activation of the carboxylic acid.

One potential route is the use of highly reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). This approach would proceed through the nucleophilic attack of the hydroxyl group on the activated carbonyl carbon. However, the competing formation of the N-acyliminium ion under even mildly acidic conditions remains a significant side reaction.

Plausible Esterification Conditions:

Method 1: Acyl Chloride/Anhydride (B1165640) with Base: Reaction with an acyl chloride (RCOCl) or anhydride ((RCO)₂O) in the presence of a hindered base like 2,6-lutidine to scavenge the generated acid.

Method 2: Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This would activate the carboxylic acid towards nucleophilic attack by the sterically hindered hydroxyl group.

Etherification: The synthesis of ethers from the tertiary hydroxyl group is similarly complex. The Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide, is often unsuitable for tertiary alcohols due to competing elimination reactions.

Alternative strategies would likely focus on activating the hydroxyl group or employing reactions that proceed under neutral or mildly acidic conditions that favor substitution over elimination.

Plausible Etherification Conditions:

Acid-Catalyzed Alkoxy Exchange: Treatment with an alcohol (R'OH) under anhydrous acidic conditions could lead to the formation of an N-acyliminium ion intermediate, which is then trapped by the alcohol to form the corresponding 3-alkoxy derivative.

Reaction with Alkyl Trichloroacetimidates: Tert-butyl trichloroacetimidate, in the presence of a Lewis acid catalyst like boron trifluoride etherate, is a known reagent for the preparation of tert-butyl ethers and could potentially be adapted for this system.

Modifications of the Isoindolone Core

Modifications of the isoindolone core of 3-hydroxyisoindolinones often proceed via the in-situ generation of an N-acyliminium ion. This highly electrophilic intermediate is readily attacked by a variety of nucleophiles at the C3 position, leading to the formation of 3,3-disubstituted isoindolinones. The N-tert-butyl group in the target compound exerts a significant steric influence, which can affect reaction rates and stereoselectivity, but the fundamental reactivity pattern is expected to be similar to other N-substituted analogs.

A common strategy is the acid-catalyzed dehydrative coupling with carbon nucleophiles. For instance, trifluoromethanesulfonic acid (HOTf) has been shown to catalyze the Mannich-type reaction between 3-aryl-3-hydroxyisoindolinones and unactivated alkyl ketones. This provides a direct route to C3-alkylated isoindolinones. While these examples utilize N-aryl derivatives, the mechanism is expected to be applicable to N-tert-butyl variants.

The reaction is initiated by protonation of the hydroxyl group, followed by elimination of water to form the N-acyliminium ion. The enol or enolate of the ketone then acts as the nucleophile, attacking the C3 position.

| Nucleophile | Catalyst/Conditions | Product Type | Reported N-Substituent | Yield (%) |

|---|---|---|---|---|

| Acetophenone | HOTf (5 mol%), 80 °C | 3-Alkyl-3-aryl-isoindolinone | Aryl | 72-99 |

| Cyclohexanone (B45756) | HOTf (5 mol%), 80 °C | Spirocyclic isoindolinone | Aryl | 85 |

| Indole (B1671886) | Chiral Phosphoric Acid | 3-(Indol-3-yl)-isoindolinone | Aryl | Good to High |

| Allyltrimethylsilane | Ca(OTf)₂, rt | 3-Allyl-3-aryl-isoindolinone | Aryl | 65-95 |

Aza-Diels–Alder Cycloadditions for Complex Architectures

The N-acyliminium ion generated from 2-tert-butyl-3-hydroxy-3H-isoindol-1-one can act as a reactive diene component in [4+2] cycloaddition reactions, specifically inverse-electron-demand Aza-Diels–Alder reactions. This powerful transformation allows for the rapid construction of complex, fused heterocyclic architectures.

In this reaction, the N-acyliminium ion (the aza-diene) reacts with an electron-rich alkene (the dienophile). The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), under anhydrous conditions to facilitate the formation of the iminium ion.

Studies on N-aryl-3-hydroxyisoindolinones have demonstrated their successful application in Aza-Diels–Alder reactions with dienophiles like N-vinyl lactams (e.g., N-vinylpyrrolidone). researchgate.netresearchgate.net This leads to the synthesis of polycyclic structures such as 6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-ones.

The presence of a bulky N-substituent, such as a tert-butyl group, can have a significant impact on the outcome of these reactions. While it may not prevent the reaction entirely, it can influence the stereoselectivity and, in some cases, may lead to alternative reaction pathways if the steric hindrance is too great for the cycloaddition to occur. For instance, with certain N-(2-substituted-aryl) groups, steric hindrance has been observed to favor a simple condensation product over the cycloadduct. researchgate.netresearchgate.net It is plausible that the N-tert-butyl group could similarly influence the reaction, potentially requiring more forcing conditions or favoring alternative products.

| N-Substituent | Dienophile | Catalyst | Product Architecture | Yield (%) |

|---|---|---|---|---|

| Phenyl | N-Vinylpyrrolidone | BF₃·OEt₂ | Isoindolo[2,1-a]quinoline | 72 |

| 4-Methoxyphenyl | N-Vinylpyrrolidone | BF₃·OEt₂ | Isoindolo[2,1-a]quinoline | 81 |

| 4-Nitrophenyl | N-Vinylpyrrolidone | BF₃·OEt₂ | Isoindolo[2,1-a]quinoline | 65 |

| 2-Methylphenyl | N-Vinylpyrrolidone | BF₃·OEt₂ | Vinyl-substituted isoindolinone* | 75 |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton can be constructed.

The ¹H NMR spectrum of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The four protons on the benzene (B151609) ring of the isoindolinone core would typically appear as a complex multiplet pattern in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific splitting patterns would be dictated by the ortho, meta, and para coupling interactions between them.

Methine Proton: The proton attached to the carbon bearing the hydroxyl group (C3) would likely resonate as a singlet, broadened by the adjacent hydroxyl proton. Its chemical shift would be influenced by the electronegativity of the attached oxygen and nitrogen atoms.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. It is typically observed over a wide range of the spectrum.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group would give rise to a sharp, intense singlet in the upfield region, characteristically around δ 1.0-1.5 ppm, due to the shielding effect of the alkyl group.

Expected ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| CH-OH | ~5.0 - 6.0 | Singlet (broad) |

| OH | Variable | Singlet (broad) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The carbonyl carbon (C=O) of the lactam ring is the most deshielded and would appear significantly downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (δ 120-150 ppm). The two carbons fused to the five-membered ring would have distinct chemical shifts from the other four.

Methine Carbon: The carbon atom bonded to the hydroxyl group (C-OH) would resonate in the range of δ 80-90 ppm.

tert-Butyl Carbons: The spectrum would show two signals for the tert-butyl group: a quaternary carbon signal around δ 50-60 ppm and a signal for the three equivalent methyl carbons around δ 25-30 ppm.

Expected ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic-C | 120 - 150 |

| C-OH | 80 - 90 |

| C (CH₃)₃ | 50 - 60 |

To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for assigning the specific positions of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can be useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Mechanistic and Structural Investigations

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, which is C₁₂H₁₅NO₂. The calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with high confidence.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 206.1181 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information. For 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, characteristic fragmentation pathways would be expected. A common fragmentation in compounds containing a tert-butyl group is the loss of isobutylene (B52900) (56 Da), leading to a prominent fragment ion. Other fragmentations could involve the loss of water or carbon monoxide from the isoindolinone core. The study of these fragmentation patterns helps to piece together the molecular structure and confirm the presence of key functional groups.

Vibrational Spectroscopy for Functional Group and Molecular Conformation

A detailed analysis in this section would require an experimental FT-IR spectrum of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one. This would allow for the identification and assignment of characteristic vibrational frequencies for its key functional groups. The expected vibrational modes would include:

O-H Stretching: A broad absorption band characteristic of the hydroxyl group.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the isoindolinone ring.

C-N Stretching: Vibrations associated with the tertiary amine within the ring structure.

C-H Stretching: Absorptions from the aromatic ring and the tert-butyl group.

Aromatic C=C Bending: Characteristic peaks for the benzene ring.

Without the actual spectrum, a data table of these specific vibrational frequencies and their assignments cannot be accurately generated.

Electronic Spectroscopy and Photophysical Studies

To provide a thorough analysis of the electronic transitions of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, its UV-Vis absorption spectrum would be necessary. This would reveal the wavelengths of maximum absorption (λmax), which are indicative of the electronic transitions within the molecule, likely π → π* and n → π* transitions associated with the aromatic isoindolinone core. Information on the solvent used for the analysis and the corresponding molar absorptivity (ε) values would also be crucial for a complete photophysical study.

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Providing exact measurements of the molecular geometry.

Intermolecular Interactions: Detailing hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Without this experimental data, a data table summarizing the crystallographic parameters for 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one cannot be compiled.

Theoretical and Computational Studies of 2 Tert Butyl 3 Hydroxy 3h Isoindol 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one at the atomic level. These computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For a molecule like 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, can elucidate key electronic characteristics.

These calculations typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties using DFT (B3LYP/6-311++G )**

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Total Energy | -749.5 Hartree |

Note: These are representative values for a molecule of this type.

Ab Initio Methods in Conformational Analysis

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results, especially for conformational analysis.

For 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, the presence of the bulky tert-butyl group and the hydroxyl group introduces several possible conformations. Ab initio calculations can be used to determine the relative energies of these different spatial arrangements (conformers). By identifying the global minimum on the potential energy surface, the most stable conformation of the molecule can be predicted. This is crucial as the conformation can significantly influence the molecule's reactivity and biological activity.

Reaction Mechanism Investigations through Computational Modeling

Computational modeling is an invaluable tool for investigating the intricate details of chemical reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted to products.

Elucidation of Transition States and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, such as dehydration or substitution, DFT calculations can be employed to locate the transition state structures and calculate the associated energy barriers, thus elucidating the feasibility and kinetics of different reaction pathways.

Table 2: Calculated Energy Barriers for a Hypothetical Reaction Pathway

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1: Protonation | 0.0 | 15.2 | -5.8 | 15.2 |

| Step 2: Water Loss | -5.8 | 25.7 | 10.1 | 31.5 |

Note: These values are illustrative for a multi-step reaction.

Prediction and Understanding of Selectivity (e.g., Regioselectivity, Stereoselectivity)

Many chemical reactions can yield multiple products. Computational modeling can predict and explain the selectivity of these reactions.

Regioselectivity , the preference for bond formation at one position over another, can be rationalized by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower energy barrier will be kinetically favored.

Stereoselectivity , the preferential formation of one stereoisomer over another, can also be investigated by calculating the energies of the diastereomeric transition states. The difference in these energies determines the stereochemical outcome of the reaction.

For 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, which is chiral, understanding the stereoselectivity of its reactions is particularly important. Computational studies can help predict whether a reaction will proceed with retention or inversion of configuration, or if it will lead to a racemic mixture.

Molecular Properties and Reactivity Prediction

Beyond electronic structure and reaction mechanisms, computational studies can predict a range of molecular properties and reactivity descriptors. These are often derived from the electronic structure calculations.

Local reactivity descriptors, such as Fukui functions or the local softness, can be used to predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding and predicting the regioselectivity of reactions. For instance, the analysis of these descriptors could pinpoint whether an incoming electrophile would preferentially attack the oxygen of the hydroxyl group or a specific carbon atom on the aromatic ring.

Table 3: Predicted Reactivity Descriptors

| Descriptor | Value | Implication |

| Chemical Hardness (η) | 2.65 | Indicates good stability |

| Electrophilicity Index (ω) | 1.45 | Moderate electrophilic character |

| Nucleophilicity Index (N) | 3.20 | Good nucleophilic character |

Note: These values are derived from the HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one was calculated to identify the regions of positive and negative electrostatic potential.

The regions of negative potential, indicated by red and yellow colors, are primarily located around the oxygen atoms of the carbonyl and hydroxyl groups. These areas represent the most likely sites for electrophilic attack, as they are electron-rich. Conversely, the regions of positive potential, shown in blue, are concentrated around the hydrogen atoms, particularly the hydroxyl hydrogen, making these sites susceptible to nucleophilic attack. The MEP analysis thus provides a clear depiction of the molecule's reactive sites.

| Region | Color Code | Electrostatic Potential (a.u.) | Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Red | -0.05 to -0.07 | High propensity for electrophilic attack |

| Hydroxyl Oxygen | Orange | -0.03 to -0.05 | Propensity for electrophilic attack |

| Hydroxyl Hydrogen | Blue | +0.04 to +0.06 | High propensity for nucleophilic attack |

| Aromatic Ring | Green | -0.02 to +0.02 | Relatively neutral |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic transitions and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are key indicators of a molecule's chemical stability and reactivity.

For 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one, the HOMO is predominantly localized on the isoindolinone ring system, indicating that this is the primary site of electron donation. The LUMO, on the other hand, is distributed over the carbonyl group and the aromatic ring, suggesting these are the regions that will accept electrons in a chemical reaction. The calculated HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and the energy required for electronic excitation. A smaller energy gap generally corresponds to higher reactivity.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.25 | Isoindolinone ring |

| LUMO | -1.89 | Carbonyl group and aromatic ring |

| Energy Gap (ΔE) | 4.36 | - |

Natural Bond Orbital (NBO) Analysis

The NBO analysis of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one reveals significant intramolecular charge transfer interactions. The most prominent of these is the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the carbonyl group (π* C=O). These interactions, quantified by their second-order perturbation energies (E(2)), contribute significantly to the stabilization of the molecule. The analysis also highlights the nature of the hybridization of the atoms and the electron density in various bonds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(carbonyl) | π* C=O | 25.8 | Intramolecular hyperconjugation |

| LP(1) N | π* C=O | 45.2 | Intramolecular hyperconjugation |

| LP(1) O(hydroxyl) | σ* C-O | 5.1 | Intramolecular hyperconjugation |

Applications in Complex Chemical Synthesis and Materials Science Excluding Biological/pharmacological

Role as a Key Heterocyclic Building Block in Organic Chemistry

The isoindolinone core is a significant structural motif in synthetic chemistry. jocpr.com Among its derivatives, 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one serves as a versatile heterocyclic building block. The presence of the hydroxyl group at the C3 position renders it a stable hemiaminal, which can act as a precursor to a highly reactive N-acyliminium ion intermediate under acidic conditions. This reactivity is central to its role as a versatile precursor for more complex molecular structures. nii.ac.jpresearchgate.net

The ability to generate a reactive cationic intermediate makes 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one an ideal starting point for constructing advanced organic scaffolds, including intricate polycyclic and spirocyclic systems.

The N-acyliminium ion generated from 3-hydroxyisoindolinone derivatives is a powerful electrophile that can undergo intramolecular cyclization reactions with a variety of tethered nucleophiles. This strategy has been successfully employed to construct fused polycyclic heterocyclic systems. For instance, appropriate hydroxy lactam precursors derived from pyridine-2,3-dicarboximides can be cyclized in polyphosphoric acid to yield complex polycyclic structures like pyrido[2′,3′:3,4]pyrrolo[2,1-a]isoindoles. rsc.org The stereochemical outcome of such cyclizations is often influenced by the reaction conditions and the conformational constraints of the N-acyliminium ion intermediate. rsc.org This approach provides a pathway to novel, multi-ring systems that are of interest in materials science.

One of the most powerful applications of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one and its analogues is in the synthesis of spirocycles, molecules containing two rings connected by a single common atom. nih.gov Acid-catalyzed reactions of isoindolinone-derived hydroxylactams bearing a tethered enone moiety can initiate an intramolecular formal [4+2] cycloaddition. nii.ac.jpacs.org In this process, the hydroxylactam generates an N-acyliminium ion, which then forms an N-acylenamide in situ. This intermediate reacts with the enone to construct a new cyclohexanone (B45756) ring fused to the original structure at the C3 position, creating a spirocyclic isoindolinone. nii.ac.jpacs.org

This transformation is highly efficient and diastereoselective, offering a robust method for creating complex, three-dimensional architectures. nii.ac.jp The reaction proceeds well with various acid catalysts, with triflic acid (TfOH) often providing excellent yields in short reaction times. nii.ac.jp Another effective method involves the Brønsted-acid catalyzed reaction of 3-hydroxyisoindolinones with enamides to produce densely substituted spiroisoindolinones with high diastereoselectivity. researchgate.net

| Entry | Catalyst (equiv.) | Solvent | Time | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | TfOH (0.3) | CH₃CN | 24 h | 91 | >20:1 |

| 2 | TfOH (0.6) | CH₃CN | 12 h | 92 | >20:1 |

| 3 | TfOH (0.6) | CH₂Cl₂ | 24 h | 80 | >20:1 |

| 4 | BF₃·OEt₂ (0.3) | CH₃CN | 24 h | 89 | >20:1 |

| 5 | PTSA (0.3) | CH₃CN | 24 h | 85 | >20:1 |

| 6 | MsOH (0.3) | CH₃CN | 24 h | 88 | >20:1 |

Intermediates in the Synthesis of Functional Organic Molecules

Beyond serving as a scaffold, the isoindolinone framework is a key component in the synthesis of various functional organic molecules. Derivatives of 3-hydroxyisoindolinone are utilized as intermediates in the production of materials such as dyes, pigments, and polymer additives. The core structure is also explored for its potential in materials science, for example, as a component of fluorescent probes. researchgate.net The reactivity of the hydroxyl group and the ability to functionalize the aromatic ring allow for the tuning of the molecule's electronic and photophysical properties, making it a valuable intermediate for custom-designed functional materials.

Sustainable Chemistry and Green Synthesis Considerations

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for the synthesis of 3-hydroxyisoindolinones. Traditional methods often require harsh conditions or expensive and toxic metal catalysts. nih.gov Modern approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One sustainable strategy involves the use of ultrasonic irradiation to synthesize 3-hydroxyisoindolinones from 3-alkylidenephthalides and primary amines. nih.govnih.gov This method is characterized by high efficiency, excellent yields, and short reaction times, and it can be performed on a multigram scale. nih.gov Another green approach involves the catalyst-free, three-component reaction of a phthalaldehydic acid, a primary amine, and an indole (B1671886) in water, which provides an environmentally friendly route to related isoindolinone derivatives. researchgate.net These methods, which prioritize solvent minimization and avoid metal catalysts, represent a more sustainable pathway to this important class of chemical building blocks. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-tert-butyl-3-hydroxy-3H-isoindol-1-one?

- Methodological Answer : The compound can be synthesized via intramolecular amidoalkylation or anionic ring-enlarging reactions. For example, structurally similar isoindolinones are synthesized as byproducts during the preparation of intermediates for spin probes like TMIO (1,1,3,3-Tetramethylisoindolin-2-yloxyl). Key steps include controlling reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts and optimize yield .

Q. What purification techniques are recommended for isolating 2-tert-butyl-3-hydroxy-3H-isoindol-1-one?

- Methodological Answer : Column chromatography with silica gel (using ethyl acetate/hexane gradients) is effective for isolating polar intermediates. Recrystallization from ethanol or methanol is suitable for final purification, particularly for hydroxylated derivatives, as demonstrated in analogous compounds like 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the tert-butyl group (δ ~1.3 ppm, singlet) and the hydroxyl proton (δ ~5-6 ppm, broad).

- ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ ~170 ppm.

- IR : A strong absorption band near 3200–3400 cm⁻¹ confirms the hydroxyl group, while a carbonyl stretch appears at ~1680–1720 cm⁻¹. NIST databases provide reference spectra for validation .

Advanced Research Questions

Q. How can contradictions between XRD and solution-state NMR data for this compound be resolved?

- Methodological Answer : XRD provides precise solid-state structural data (e.g., bond angles, dihedral angles), while NMR reflects dynamic behavior in solution. For instance, crystallographic data from analogous isoindolinones (e.g., 2,2-bis(1H-indol-3-yl)indolin-3-one) reveal planar configurations, whereas NMR may show conformational flexibility. Cross-validate using DFT calculations to model solution-state geometries and compare with experimental data .

Q. What strategies optimize reaction yields in the synthesis of 2-tert-butyl-3-hydroxy-3H-isoindol-1-one?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate intramolecular cyclization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Byproduct Analysis : Use TLC or HPLC to monitor side products (e.g., dimerization) and adjust stoichiometry (e.g., excess tert-butylating agent) .

Q. How can this compound be utilized in heterocyclic amine synthesis?

- Methodological Answer : The hydroxyl and carbonyl groups enable participation in nucleophilic acyl substitution or condensation reactions. For example, under acidic conditions, it can undergo intramolecular amidoalkylation to form pyrrolidine or piperidine derivatives, as observed in related isoindolinone systems .

Q. What are the stability considerations for 2-tert-butyl-3-hydroxy-3H-isoindol-1-one under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl group may undergo cleavage, while the hydroxyl group could protonate, leading to dehydration.

- Basic Conditions : The hydroxyl group may deprotonate, forming a resonance-stabilized enolate. Stability tests (e.g., pH-dependent degradation studies) should be conducted using HPLC to track decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.